

Enasidenib: A Technical Guide to Synthesis and Chemical Structure

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, chemical structure, and mechanism of action of **Enasidenib** (formerly AG-221), a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. **Enasidenib** is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[1][2]

Chemical Structure and Properties

Enasidenib is a substituted 1,3,5-triazine derivative.[1] Its chemical structure is characterized by a central triazine ring linked to a (2-hydroxy-2-methylpropyl)amino group, a 6-(trifluoromethyl)pyridin-2-yl group, and a [2-(trifluoromethyl)pyridin-4-yl]amino group.[1][3]

Table 1: Chemical and Physical Properties of **Enasidenib**

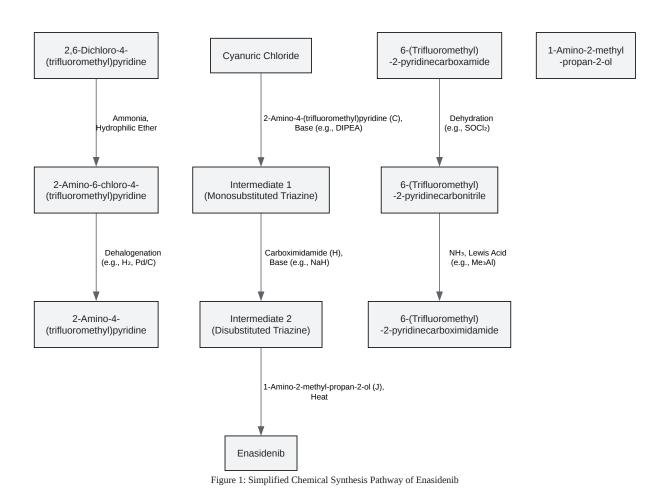


Property	Value	Reference(s)
IUPAC Name	2-methyl-1-[[4-[6- (trifluoromethyl)-2-pyridinyl]-6- [[2-(trifluoromethyl)-4- pyridinyl]amino]-1,3,5-triazin-2- yl]amino]propan-2-ol	[1]
Molecular Formula	C19H17F6N7O	[1][4]
Molecular Weight	473.38 g/mol	[4]
CAS Number	1446502-11-9	[1]
Appearance	White to off-white solid	[4]
Synonyms	AG-221, CC-90007	[5][6]

Synthesis of Enasidenib

The synthesis of **Enasidenib** is a multi-step process involving the sequential construction of the substituted triazine core. The key starting materials include 2-trifluoromethylpyridine and cyanuric chloride. A representative synthetic route is detailed in patent literature, such as WO 2016126798.[5][7] The overall pathway involves the formation of key pyridine and triazine intermediates followed by coupling reactions to assemble the final molecule.





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Caption: Figure 1: Simplified Chemical Synthesis Pathway of Enasidenib



Experimental Protocol: Synthesis of Enasidenib

The following protocol is a summarized representation based on procedures outlined in patent literature.[7] Researchers should consult the original patents for complete experimental details, safety precautions, and characterization of intermediates.

Step 1: Preparation of 6-trifluoromethyl-pyridine-2-carboxylic acid

- A solution of 2-trifluoromethyl pyridine (2.45 mol) in diethyl ether and hexanes is cooled to between -75 °C and -65 °C under a nitrogen atmosphere.[7]
- n-Butyl lithium (1.6 M in hexane) is added dropwise, maintaining the temperature below -65
 °C.[7]
- Dimethylaminoethanol (3.67 mol) is added, followed by stirring.[7]
- The reaction mixture is poured over crushed dry ice, allowed to warm, and then acidified with 6N HCl to a pH of 1.0-2.0.[7]
- The product is extracted with ethyl acetate, washed with brine, concentrated, and dried to yield 6-trifluoromethyl-pyridine-2-carboxylic acid.[7]

Step 2: Formation of Key Intermediates

- Subsequent steps involve the conversion of the carboxylic acid to an amide, then a nitrile, and finally a carboximidamide, which serves as a key building block for the triazine core.[5]
- Separately, cyanuric chloride is reacted sequentially with 2-amino-4-(trifluoromethyl)pyridine
 and the prepared carboximidamide under basic conditions to form the disubstituted triazine
 core.[5][8]

Step 3: Final Assembly and Purification

- The disubstituted triazine intermediate is reacted with 1-amino-2-methylpropan-2-ol, typically at an elevated temperature, to displace the final chlorine atom and form **Enasidenib**.
- The crude product is purified. A typical final purification step involves crystallization:



- The crude product is dissolved in a suitable solvent (e.g., 2-methyltetrahydrofuran). [9
 from first search]
- The solution is concentrated, heated (e.g., to 45 °C), and an anti-solvent (e.g., n-heptane) is added slowly to induce crystallization. Seeding crystals may be used. [9 from first search]
- The mixture is cooled, stirred, and the solid product is collected by filtration, washed, and dried under vacuum. A yield of 96% for this crystallization step has been reported. [9 from first search]

Mechanism of Action

Enasidenib functions by selectively inhibiting the mutated IDH2 enzyme, which is found in certain AML cells. Wild-type IDH2 catalyzes the conversion of isocitrate to α -ketoglutarate (α -KG).[2] However, mutations in IDH2 (e.g., R140Q, R172S, R172K) confer a neomorphic activity, causing the enzyme to convert α -KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][7] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, such as TET enzymes, leading to DNA and histone hypermethylation. This epigenetic dysregulation blocks the differentiation of hematopoietic progenitor cells, contributing to leukemogenesis.[7]

Enasidenib acts as an allosteric inhibitor, binding to the mutant IDH2 enzyme and blocking its neomorphic activity.[2][7] This leads to a significant reduction in 2-HG levels, which in turn restores the function of α -KG-dependent dioxygenases, reverses hypermethylation, and promotes the differentiation of leukemic blasts into mature myeloid cells.[7][9]



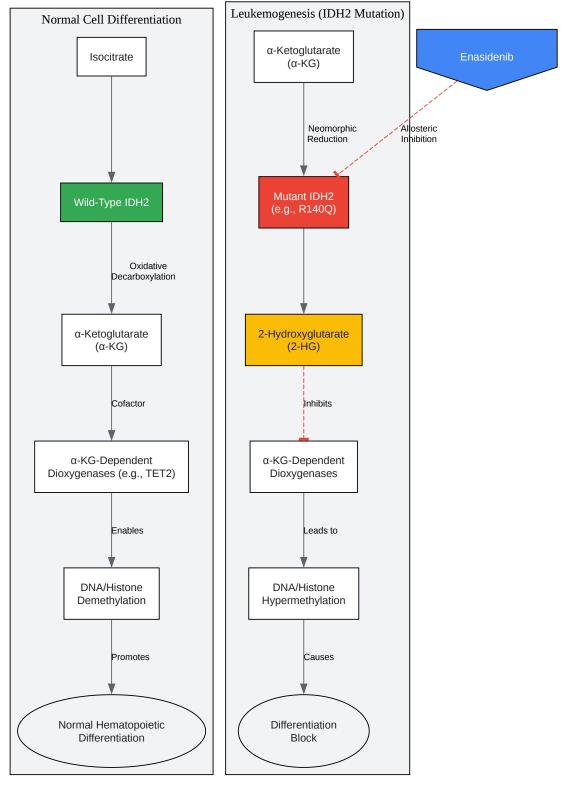


Figure 2: Enasidenib Mechanism of Action Signaling Pathway

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Caption: Figure 2: Enasidenib Mechanism of Action Signaling Pathway



Quantitative Data

Table 2: Inhibitory Activity of Enasidenib

Target Enzyme Isoform	IC50 Value	Reference(s)
IDH2 R140Q Homodimer	100 nM	[9 from first search]
IDH2 R140Q/WT Heterodimer	30 nM	[9 from first search]
IDH2 R172K/WT Heterodimer	10 nM	[9 from first search]
IDH2 R172K	400 nM	[4]

Table 3: Pharmacokinetic Parameters of **Enasidenib** (100 mg daily dose)

Parameter	Value	Reference(s)
Peak Plasma Concentration (C _{max})	13.1 mcg/mL (steady state)	[2]
Mean Volume of Distribution (Vd)	55.8 L	[2]
Plasma Protein Binding	98.5%	[2]
Mean Elimination Half-life (t1/2)	137 hours	[5 from first search]
Route of Elimination	89% Feces, 11% Urine	[2]

Table 4: Clinical Efficacy in Relapsed/Refractory AML (Phase I/II Study)



Outcome	Value	Reference(s)
Overall Response Rate (ORR)	38.8% - 40%	[3 from first search, 23 from first search]
Complete Remission (CR) Rate	19.3% - 19.6%	[3 from first search, 23 from first search]
Median Overall Survival (OS)	8.8 - 9.3 months	[3 from first search, 17]
Median OS in Patients Achieving CR	19.7 - 23 months	[2, 3 from first search]

Analytical and Characterization Methods

The identity and purity of **Enasidenib** are confirmed using standard analytical techniques.

Table 5: Spectroscopic Data for Enasidenib

Technique	Data	Reference(s)
¹ H NMR	(METHANOL-d ₄) δ 8.62-8.68 (m, 2 H), 8.47-8.50 (m, 1 H), 8.18-8.21 (m, 1 H), 7.96-7.98 (m, 1 H), 7.82-7.84 (m, 1 H), 3.56-3.63 (d, J = 28 Hz, 2 H), 1.30 (s, 6 H).	[7]
LC-MS	m/z 474.3 (M+H)+	[7]

Experimental Protocol: UPLC-MS/MS for Quantification in Plasma

This protocol describes a validated method for determining **Enasidenib** concentrations in rat plasma, suitable for pharmacokinetic studies. [5 from first search, 12 from first search]

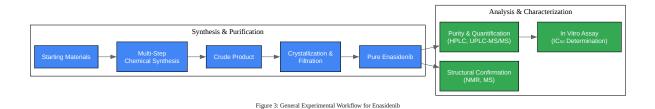
1. Sample Preparation:

• To a plasma sample, add an internal standard (IS), such as diazepam.



- Precipitate proteins by adding acetonitrile.
- Vortex and centrifuge the sample.
- Collect the supernatant for analysis. [5 from first search]
- 2. Chromatographic Conditions:
- System: Waters UPLC system. [5 from first search]
- Column: Acquity UPLC BEH C18. [5 from first search]
- Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water. [5 from first search]
- Analysis Time: Approximately 3 minutes. [5 from first search]
- 3. Mass Spectrometry Conditions:
- Ionization: Positive ion electrospray ionization (ESI+). [5 from first search]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Mass Transitions:
 - Enasidenib: m/z 474.2 → 456.1 and m/z 474.2 → 267.0. [5 from first search, 12 from first search]
 - Diazepam (IS): m/z 285.0 → 154.0. [5 from first search]
- 4. Method Validation:
- Linearity: The method demonstrated good linearity in the concentration range of 1.0–1000 ng/mL ($r^2 = 0.9985$). [5 from first search, 12 from first search]
- Precision and Accuracy: Intraday and interday precision values were within 2.25–8.40% and 3.94–5.46%, respectively. Accuracy values ranged from -1.44 to 2.34%. [12 from first search]





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Caption: Figure 3: General Experimental Workflow for Enasidenib

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